molecular formula C9H9F3O B1350652 (1R)-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 76155-79-8

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Cat. No. B1350652
CAS RN: 76155-79-8
M. Wt: 190.16 g/mol
InChI Key: YMXIDIAEXNLCFT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” is an important pharmaceutical intermediate . It is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .


Synthesis Analysis

The synthesis of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” can be achieved through the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This process is performed by recombinant Escherichia coli cells with excellent enantioselectivity . To overcome the conversion limitation due to the poor solubility of the non-natural substrate, a polar organic solvent-aqueous medium was established to improve the efficacy . Isopropanol was selected as the most suitable cosolvent candidate . Under the optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 hours .


Molecular Structure Analysis

The molecular formula of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” is C9H9F3O .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” is the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is catalyzed by recombinant Escherichia coli cells .

Scientific Research Applications

Biocatalytic Synthesis

  • Optically Pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol Production : A bioprocess was developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to produce (R)-1-[4-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity. Recombinant Escherichia coli cells were employed, and the process was optimized using isopropanol as a cosolvent, significantly improving yield and reaction efficiency (Chen et al., 2019).
  • Novel Biocatalysts for Efficient Synthesis : Studies have identified various microbial strains capable of catalyzing the reduction of trifluoromethylated acetophenones to (R)-1-[4-(trifluoromethyl)phenyl]ethanol. For instance, Leifsonia xyli and Trichoderma asperellum strains have been explored for their biocatalytic potential, highlighting the scalability and efficiency of these biological methods (Wang et al., 2011), (Li et al., 2013).

Enantioselective Synthesis and Kinetic Resolution

  • Enzyme-Catalyzed Synthesis : Enzymatic methods have been developed for the enantioselective synthesis or kinetic resolution of (R)-1-[4-(trifluoromethyl)phenyl]ethanol. These methods employ various enzymes and catalytic systems to achieve high enantiomeric excess and yields, proving crucial for pharmaceutical synthesis (Vankawala et al., 2007).

Novel Reaction Mediums for Enhanced Production

  • Deep Eutectic Solvent (DES) Systems : Research has explored the use of DES and cyclodextrin-containing systems to improve the biotransformation process for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol production. These novel mediums enhance the solubility of substrates and reduce inhibitory effects, leading to higher yields and productivities (Xiong et al., 2021).

Applications in Neuroprotective Compound Synthesis

  • Building Block for Neuroprotective Compounds : (R)-1-[3-(Trifluoromethyl)phenyl]ethanol serves as an important chiral building block in the synthesis of neuroprotective compounds, demonstrating the critical role of this chiral alcohol in medicinal chemistry (Zhuang et al., 2021).

Mechanism of Action

The mechanism of action for the synthesis of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” involves the use of recombinant E. coli cells as a biocatalyst . The process involves the use of a hydrophilic organic solvent as a cosolvent to improve the asymmetric reduction of 4-(trifluoromethyl)acetophenone .

properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXIDIAEXNLCFT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381248
Record name (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol

CAS RN

76155-79-8
Record name (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium (3.71 g/0.153 mol) was placed into a flask of the egg-plant type, followed by the replacement of air by nitrogen and addition of 30 ml of ether. While gently stirring the mixture, a solution of methyl iodide (24.4 g/0.172 mol) in ether (20 ml) was slowly added dropwise to the mixture, and the resulting mixture was refluxed with heating for 30 minutes. The mixture was cooled to room temperature, and a solution of 4-trifluoromethylbenzaldehyde (25.1 g/0.144 mole) in ether (20 ml) was slowly added dropwise to the mixture. The mixture was refluxed with heating for 2 hours, 30 ml of water was added dropwise to the mixture with ice cooling, and hydrochloric acid (2N) was further added until the aqueous layer became transparent. The aqueous layer was separated from an ethereal layer, the aqueous layer was subjected to extraction with ether, and the ethereal layers were combined, and the combined layer was washed with an aqueous solution of common salt three times. After removal of ether, the layer was distilled at a reduced pressure, giving 1-(1-hydroxylethyl)-4-trifluoromethylbenzene [compound (I)] represented by the formula CF3C6H4CH(OH) CH3, b.p. 53°~55° C. (50.5 Pa), colorless transparent liquid, yield 98.3%.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Q & A

Q1: What makes (R)-1-[4-(Trifluoromethyl)phenyl]ethanol significant in pharmaceutical synthesis?

A1: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol serves as a crucial building block in the multi-step synthesis of complex molecules. Its significance lies in its chirality, meaning it exists in two forms that are mirror images of each other (like our hands). Often, only one of these forms, known as enantiomers, exhibits the desired biological activity. In the case of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, its specific (R)-enantiomer is critical for the activity of a chemokine CCR5 antagonist, a type of drug with potential applications in various diseases. []

Q2: What are the advantages of using biocatalysis for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?

A2: Traditional chemical synthesis methods often struggle to selectively produce a single enantiomer, resulting in a mixture that requires further separation steps. Biocatalytic approaches, utilizing enzymes, offer a more environmentally friendly and efficient alternative. [] For instance, researchers successfully employed recombinant Escherichia coli cells to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol with remarkable enantioselectivity (>99.9% ee) from 4-(trifluoromethyl)acetophenone. [] This biocatalytic process yielded a high yield (99.1%) within a short timeframe (3 hours) using an optimized isopropanol-aqueous system to overcome substrate solubility limitations. [] This highlights the potential of biocatalysis for the sustainable and efficient production of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and similar chiral compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.